molecular formula C12H17N5O B4625773 3-cyclohexyl-6-ethyl-3,6-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one

3-cyclohexyl-6-ethyl-3,6-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one

Cat. No. B4625773
M. Wt: 247.30 g/mol
InChI Key: IRZONXLKFONSGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclohexyl-6-ethyl-3,6-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyrazolo-triazine compounds that exhibit a wide range of biological activities.

Scientific Research Applications

Clinical Treatments and Pharmacological Research

  • Praziquantel in Schistosomiasis Treatment

    Praziquantel, a compound with a complex name similar to the one mentioned, has been extensively used in the treatment of Schistosoma haematobium infections, demonstrating high effectiveness and good tolerability in clinical trials. It has been considered a valuable drug for large-scale control of vesical schistosomiasis, with studies confirming its efficacy and safety in various populations, including schoolchildren in Nigeria and patients in Senegal (Oyediran et al., 1981; Omer Ah, 1981).

  • Exploration of New Psychoactive Substances

    The emergence of new psychoactive substances (NPS) has led to increased research into their effects, metabolism, and potential therapeutic applications or health risks. For example, the novel synthetic opioid MT-45 has been associated with severe intoxications and adverse effects, highlighting the importance of understanding the pharmacology and toxicology of new compounds (Papsun et al., 2016; Helander et al., 2014).

  • Metabolism and Biomarker Identification

    Research into the metabolism of compounds such as ellagitannins from various food sources has led to the identification of biomarkers like urolithin B, which may have antioxidant and anticarcinogenic effects. This research is crucial for understanding how dietary polyphenols contribute to human health and how they are processed by the body (Cerdá et al., 2005).

  • Receptor Occupancy and Pharmacological Action

    Studies on compounds like DMP696, a corticotropin-releasing factor 1 (CRF1) antagonist, have explored the relationship between receptor occupancy, drug exposure, and pharmacological effects. Such research is fundamental to drug development, providing insights into the mechanisms of action and potential therapeutic applications of new drugs (Yu-Wen Li et al., 2003).

properties

IUPAC Name

3-cyclohexyl-6-ethylpyrazolo[4,3-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O/c1-2-16-8-10-11(14-16)12(18)17(15-13-10)9-6-4-3-5-7-9/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZONXLKFONSGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=N1)C(=O)N(N=N2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-cyclohexyl-6-ethyl-3,6-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one
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3-cyclohexyl-6-ethyl-3,6-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one
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3-cyclohexyl-6-ethyl-3,6-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one
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3-cyclohexyl-6-ethyl-3,6-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one

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